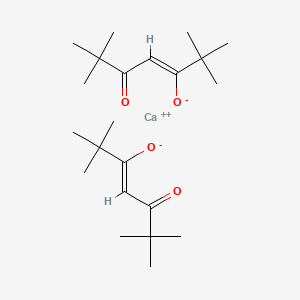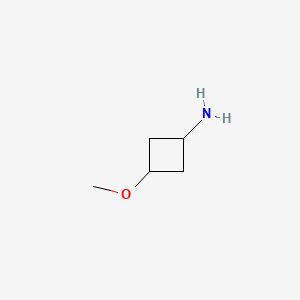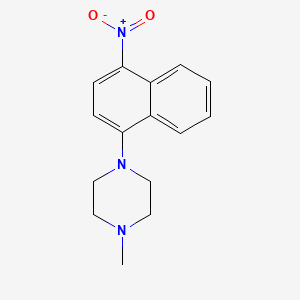
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) is a chemical compound that features a calcium ion coordinated with a ligand derived from 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Mecanismo De Acción
Target of Action
Calcium plays a central role in numerous cellular processes and functions . It is involved in the pathobiology of Alzheimer’s disease (AD), suggesting an attractive therapeutic target . Dysregulation of intracellular calcium is involved in the pathobiology of AD . Calcium is also vital for several biological processes including neurotransmission, muscle contraction, hormone secretion, and the clotting cascade .
Mode of Action
Calcium promotes vasodilator activity and reduces blood pressure by reducing calcium influx into vascular smooth muscle cells by interfering with voltage-operated calcium channels . Interference with intracellular calcium influx is also important in cardiac muscle, cardiac conduction tissue, and gastrointestinal smooth muscle . Calcium channel blockers (CCBs) reduce the amount of calcium entering cells of the heart and blood vessel walls .
Biochemical Pathways
Calcium signaling requires ion buffer, organelle storage, and calcium protein pumps and channels . The concentration (amplitude) and frequency of calcium release affect signaling . Calcium ions are stored in organelles such as ER, mitochondria, and lysosome . Calcium ions must be released in the presence of specific signals, then returned to the storage organelle to maintain basal calcium levels .
Pharmacokinetics
Most calcium channel blockers (CCBs) have low and variable oral bioavailability because of extensive first-pass metabolism . The half-life is relatively short (< 12 hours). The exception is amlodipine which, although extensively metabolized, has a substantially longer half-life (> 40 hours) .
Result of Action
A low calcium level may result from a problem with the parathyroid glands, as well as from diet, kidney disorders, or certain medications . As hypocalcemia progresses, muscle cramps are common, and people may become confused, depressed, and forgetful and have tingling in their lips, fingers, and feet as well as stiff, achy muscles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium. For example, UV radiation is involved in the synthesis of vitamin D3 from 7-dehydrocholesterol, which is a crucial step in the regulation of calcium . Additionally, calcium metal slowly oxidizes in air, becoming encrusted with white calcium oxide (CaO) and calcium carbonate (CaCO3), which protect from attack by air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) typically involves the reaction of calcium salts with the corresponding ligand precursor. One common method is to react calcium chloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ligand in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine and are conducted in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes
Aplicaciones Científicas De Investigación
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) has several scientific research applications:
Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.
Biology: The compound can be employed in biochemical studies to investigate calcium-binding proteins and their functions.
Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a component in pharmaceuticals.
Industry: It finds use in the production of specialty chemicals, materials science, and as an additive in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium acetate: Used in medicine to treat hyperphosphatemia.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium oxalate: Found in kidney stones and certain plants.
Uniqueness
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)calcium(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Unlike simpler calcium compounds, it can participate in more complex chemical reactions and form specific interactions with biological molecules, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
118448-18-3 |
|---|---|
Fórmula molecular |
C22H38CaO4 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b8-7+;8-7-; |
Clave InChI |
DOOFPPIHJGRIGW-OLHSYEKISA-L |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |
SMILES isomérico |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/[O-].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Ca+2] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE](/img/new.no-structure.jpg)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)




